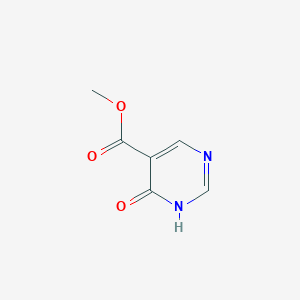

Methyl 4-hydroxypyrimidine-5-carboxylate

Description

Methyl 4-hydroxypyrimidine-5-carboxylate (CAS 4774-35-0) is a pyrimidine derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . It features a hydroxyl group at position 4 and a methyl ester at position 5 of the pyrimidine ring. Key properties include a boiling point of 256.9°C, a calculated LogP (lipophilicity) of -0.031, and a refractive index of 1.58 . Industrially, it is classified under the HS code 2933599090 with a 6.5% most-favored-nation tariff . Safety data indicate hazards such as acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

The compound is commercially available in purities up to 96% (BLD Pharm Ltd.) and is stored under inert atmospheric conditions . Its synthesis typically involves one-step methods starting from diethyl 2-(ethoxymethylene)malonate, achieving yields as high as 80–92% for related esters .

Properties

IUPAC Name |

methyl 6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOVXLWAGKILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471594 | |

| Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-35-0 | |

| Record name | Methyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxypyrimidine-5-carboxylate can be synthesized through the hydroxymethylation reaction of methyl pyrimidine. In this process, p-methyl pyrimidine is heated and reacted with methanol in the presence of a base catalyst . The reaction typically requires controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Key Synthetic Routes:

- Hydroxymethylation Reaction : Involves heating methyl pyrimidine with methanol in the presence of a base catalyst.

- Oxidation and Reduction Reactions : This compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols or amines.

Medicinal Chemistry

Methyl 4-hydroxypyrimidine-5-carboxylate has been investigated for its pharmacological properties, particularly its anti-inflammatory and neuroprotective effects. It has shown potential in:

- Inhibition of Cytokine Production : Studies indicate that this compound can suppress pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antiviral Activity : Research has demonstrated its efficacy against human cytomegalovirus (HCMV), showcasing a dose-dependent inhibition of viral replication.

Biological Studies

The compound has been studied for its interaction with various biological pathways:

- Neuroprotection : It reduces endoplasmic reticulum stress markers in neuronal cells, indicating protective effects against neurodegenerative diseases.

- Antimicrobial Properties : Derivatives of this compound have exhibited significant antibacterial activity against pathogens like Burkholderia pseudomallei through enzyme inhibition mechanisms.

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics allow for modifications that enhance herbicidal efficacy while minimizing environmental impact .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry reported that this compound derivatives effectively inhibited HCMV replication in vitro. The IC50 values indicated potent antiviral activity, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Antibacterial Activity

Research conducted on derivatives of this compound showed significant antibacterial effects against Burkholderia pseudomallei. The mechanism involved the inhibition of the MEP pathway, which is crucial for bacterial survival .

Case Study 3: Anti-inflammatory Effects

A review highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Compounds were found to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of methyl 4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural similarities with Methyl 4-hydroxypyrimidine-5-carboxylate, differing in substituents or ester groups (Table 1):

Table 1: Key Structural Analogues

Key Observations :

- Methyl 2,4-dimethoxypyrimidine-5-carboxylate (similarity 0.89) replaces hydroxyl groups with methoxy, enhancing hydrophobicity (LogP ≈ 0.5–1.0) .

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate incorporates a bulky phenyl group, likely reducing solubility but improving π-π stacking in crystal structures .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Key Findings :

- The hydroxyl group in this compound facilitates hydrogen bonding, whereas methoxy or phenyl substituents in analogues alter solubility and crystal packing .

- Higher molecular weight analogues (e.g., ethyl 2-amino-4,6-diaryl derivatives) exhibit enhanced thermal stability, as evidenced by melting points up to 186–187°C .

Biological Activity

Methyl 4-hydroxypyrimidine-5-carboxylate (MHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MHP is characterized by its pyrimidine ring with hydroxyl and carboxylate substituents, which contribute to its biological activity. The structural formula is represented as follows:

This compound exhibits unique chemical properties that facilitate interactions with various biological macromolecules, including enzymes and receptors.

Antiviral Properties

Recent studies have highlighted MHP's potential as an antiviral agent. It has been shown to inhibit the replication of certain viruses, including Human Cytomegalovirus (HCMV). In a study evaluating dihydroxypyrimidine derivatives, MHP demonstrated significant inhibitory effects on viral polymerases, suggesting a mechanism of action that involves interference with viral replication processes .

Antibacterial Activity

MHP has also been investigated for its antibacterial properties. Compounds with similar structures have been found to target enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial isoprenoid biosynthesis. MHP's ability to inhibit key enzymes in this pathway suggests it may serve as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of MHP can be influenced by its structural modifications. Research indicates that variations in the substituents on the pyrimidine ring can enhance or diminish its activity against specific biological targets. For example, the introduction of different functional groups has been shown to affect the compound's potency against HCMV and other pathogens .

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C4 | Enhances interaction with viral enzymes |

| Carboxylate at C5 | Important for binding affinity |

| Methyl substitution | Modulates lipophilicity and solubility |

Case Studies

- Inhibition of HCMV Replication : A study demonstrated that MHP effectively inhibited HCMV replication in vitro, showcasing a dose-dependent response with an IC50 value indicating potent antiviral activity .

- Antibacterial Efficacy : In another investigation, MHP derivatives were synthesized and tested against Burkholderia pseudomallei, revealing significant antibacterial activity through enzyme inhibition in the MEP pathway .

- Anticancer Potential : Preliminary studies suggest that MHP derivatives exhibit cytotoxic effects against various cancer cell lines, including human leukemia cells. The structure-activity relationships indicate that specific substitutions can enhance antitumor efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.